![molecular formula C23H24O12 B562074 4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester CAS No. 128095-50-1](/img/structure/B562074.png)
4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester
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Overview
Description
“4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester” is a compound widely utilized in biomedical exploration. It serves as an invaluable substrate for identifying and quantifying the dynamicity of numerous enzyme systems, most notably glucuronidases .
Synthesis Analysis
A practical and concise synthesis of this compound was accomplished. It features successive radical bromination and radical reduction of easily accessible methyl 4-methylumbelliferyl-2,3,4-tri-O-acetyl-β-d-glucouronate in four steps with a 28% overall yield .Molecular Structure Analysis
The molecular formula of this compound is C23H24O12, and it has a molecular weight of 492.43 . The InChI key is HZBVEPRBVYSPPX-IUHILOBXSA-N .Chemical Reactions Analysis
The synthesis of this compound involves a series of reactions including acetylation, radical bromination, and radical reduction .Physical And Chemical Properties Analysis
This compound is a solid and is soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol .Scientific Research Applications
Fluorometric Assay Substrate
This compound is used as a substrate for fluorometric assays of neuraminidase, which are important in the study of viruses and bacterial pathogens .
Fluorescent Staining
It is also used for fluorescent staining of sialidases in polyacrylamide gel electrophoresis (PAGE), which is a technique used to separate proteins based on their electrophoretic mobility .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-10-8-17(27)34-16-7-6-14(9-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20+,21+,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBVEPRBVYSPPX-IUHILOBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858119 |
Source
|
Record name | Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128095-50-1 |
Source
|
Record name | Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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